2-AMINO-4-HYDROXY-6-(MORPHOLIN-4-YL)PYRIMIDINE-5-CARBONITRILE

Description

Chemical Identity and Structural Features

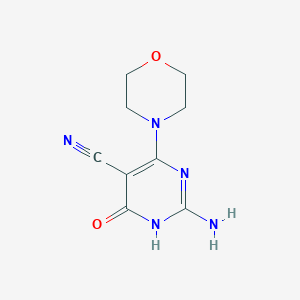

This compound represents a complex heterocyclic compound that integrates several distinct pharmacophoric elements within a single molecular framework. The compound features a pyrimidine core ring system substituted with four different functional groups that collectively define its chemical and biological properties. The pyrimidine ring, characterized by nitrogen atoms at positions 1 and 3, serves as the fundamental scaffold upon which the various substituents are positioned.

The structural complexity of this compound arises from its multiple functional groups, each contributing unique chemical characteristics. The amino group at position 2 provides basic character and hydrogen bonding capability, while the hydroxyl group at position 4 introduces both hydrogen bonding potential and tautomeric possibilities. The morpholine substituent at position 6 contributes a six-membered saturated heterocycle containing both nitrogen and oxygen atoms, which has been recognized as a valuable framework in medicinal chemistry due to its diverse biological activities and improved pharmacokinetic characteristics. The carbonitrile group at position 5 introduces electron-withdrawing properties and potential for further chemical transformation.

| Structural Component | Position | Chemical Properties | Functional Significance |

|---|---|---|---|

| Amino group | Position 2 | Basic, hydrogen bond donor | Pharmacophore element |

| Hydroxyl group | Position 4 | Polar, hydrogen bond donor/acceptor | Tautomeric potential |

| Morpholine ring | Position 6 | Heterocyclic, amphiphilic | Pharmacokinetic modifier |

| Carbonitrile group | Position 5 | Electron-withdrawing, linear | Synthetic intermediate |

The morpholine moiety deserves particular attention as it represents one of the most significant structural features of this compound. Morpholine exhibits electrophilic ring character resulting from the electron-withdrawing effect of oxygen and the relatively weak basicity of nitrogen. This heterocycle's capacity to create hydrogen bonds via its oxygen atom represents a significant characteristic that influences both chemical reactivity and biological activity. The electron-deficient nature of the morpholine ring enables it to engage in hydrophobic interactions, making it a versatile pharmacophoric element.

Historical Context in Heterocyclic Chemistry

The development of pyrimidine-5-carbonitrile chemistry has its roots in the broader history of pyrimidine research, which began in the early 19th century with the isolation of alloxan in 1818 by Brugnatelli through oxidation of uric acid with nitric acid. The systematic study of pyrimidines commenced in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines. Pinner first proposed the name "pyrimidin" in 1885, establishing the nomenclature that continues to be used today.

The synthesis of pyrimidine-5-carbonitrile derivatives has evolved significantly over the past century, with multiple synthetic approaches being developed to access these important heterocyclic compounds. Traditional methods have included cyclocondensation reactions of ethyl cyanoacetate, thiourea, and substituted aromatic aldehydes in ethanol with potassium carbonate as catalyst, typically requiring 4-8 hours of reflux conditions. These conventional methods have been complemented by microwave-assisted synthesis, which has demonstrated the ability to increase yields from 55 to 85 percent while reducing reaction times to 5-10 minutes.

The integration of morpholine substituents into pyrimidine frameworks represents a more recent development in heterocyclic chemistry, driven by the recognition of morpholine as a privileged scaffold in medicinal chemistry. Research has demonstrated that morpholine-containing compounds exhibit diverse biological activities including anticancer, anti-inflammatory, antiviral, antihyperlipidemic, antioxidant, antimicrobial, antipyretic, and analgesic properties. This broad spectrum of biological activity has made morpholine-substituted pyrimidines attractive targets for pharmaceutical research.

| Historical Period | Key Development | Significance | Impact on Field |

|---|---|---|---|

| 1818 | Isolation of alloxan | First pyrimidine derivative | Foundation of pyrimidine chemistry |

| 1884-1885 | Pinner's systematic studies | Nomenclature and synthesis methods | Standardization of field |

| Early 20th century | Parent compound synthesis | Structural confirmation | Chemical understanding |

| Late 20th century | Multicomponent reactions | Efficient synthesis routes | Practical accessibility |

| 21st century | Morpholine integration | Bioactive hybrid molecules | Medicinal chemistry applications |

Role in Modern Medicinal Chemistry

In contemporary medicinal chemistry, compounds containing both pyrimidine-5-carbonitrile and morpholine structural elements have emerged as significant research targets due to their potential therapeutic applications. The combination of these two pharmacophoric units within a single molecule represents a rational drug design approach aimed at maximizing biological activity while optimizing pharmacokinetic properties.

Recent research has demonstrated that morpholinopyrimidine-5-carbonitrile derivatives exhibit remarkable antitumor activity through multiple mechanisms of action. Studies have shown that compounds in this class can function as dual phosphatidylinositol 3-kinase and mechanistic target of rapamycin inhibitors, representing an important therapeutic strategy for cancer treatment. The morpholine moiety contributes to improved pharmacokinetic and metabolic characteristics, while the pyrimidine-5-carbonitrile framework provides the core binding interactions with target proteins.

The antiproliferative activity of morpholinopyrimidine-5-carbonitrile derivatives has been extensively documented in research literature. Compounds containing these structural features have demonstrated significant cytotoxic activity against various cancer cell lines, with some derivatives showing submicromolar inhibitory concentrations against leukemia cell lines. The mechanism of action typically involves cell cycle arrest and apoptosis induction, suggesting that these compounds interfere with fundamental cellular processes required for cancer cell survival and proliferation.

Thymidylate synthase has emerged as a particularly important target for pyrimidine-containing anticancer agents. This enzyme catalyzes the reductive methylation of 2'-deoxyuridine monophosphate to produce deoxythymidine 5'-monophosphate, which undergoes subsequent phosphorylation to form deoxythymidine triphosphate, an essential intermediate for deoxyribonucleic acid synthesis. The structural similarity between pyrimidine-based compounds and natural nucleotide substrates enables these synthetic molecules to effectively compete with endogenous substrates for enzyme binding sites.

| Therapeutic Area | Mechanism of Action | Target Proteins | Clinical Significance |

|---|---|---|---|

| Oncology | Cell cycle arrest | Thymidylate synthase | Cancer treatment |

| Oncology | Apoptosis induction | Phosphatidylinositol 3-kinase | Tumor suppression |

| Oncology | Growth inhibition | Mechanistic target of rapamycin | Metastasis prevention |

| General therapeutics | Enzyme inhibition | Multiple kinases | Broad therapeutic potential |

The structural complexity of this compound positions it within the broader context of structure-activity relationship studies that have characterized this field of research. The presence of multiple functional groups provides numerous opportunities for molecular modification and optimization, enabling medicinal chemists to fine-tune biological activity, selectivity, and pharmacokinetic properties through systematic structural modifications.

Contemporary research has emphasized the importance of the morpholine ring in enhancing the biological activity of pyrimidine derivatives. The electron-deficient nature of the morpholine ring, resulting from the electron-withdrawing effect of the oxygen atom, enables these compounds to engage in both hydrophobic interactions and hydrogen bonding with target proteins. This dual interaction capability has proven crucial for achieving high-affinity binding to therapeutic targets while maintaining appropriate physicochemical properties for drug development.

Properties

IUPAC Name |

2-amino-4-morpholin-4-yl-6-oxo-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O2/c10-5-6-7(12-9(11)13-8(6)15)14-1-3-16-4-2-14/h1-4H2,(H3,11,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZANAKURZDJLJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=O)NC(=N2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(4-Chlorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (Intermediate)

- Reagents: Thiourea, 4-chlorobenzaldehyde, ethyl cyanoacetate, anhydrous potassium carbonate

- Solvent: Absolute ethanol

- Conditions: Equimolar reflux for 5–7 hours

- Yield: Good yields reported

- Reference: This step forms a key pyrimidine intermediate with a methylthio substituent at the 2-position and a 4-chlorophenyl group at the 4-position.

Conversion to 4-Chloro-6-(4-chlorophenyl)-2-(methylthio)pyrimidine-5-carbonitrile

- Reagents: Intermediate above, phosphorus oxychloride

- Conditions: Reflux for 5–7 hours

- Outcome: Chlorination at the 4-position to introduce a good leaving group for subsequent substitution

- Reference: This chlorinated intermediate is crucial for nucleophilic substitution with morpholine.

Nucleophilic Substitution with Morpholine

- Reagents: Chlorinated pyrimidine intermediate, morpholine

- Solvent: Dry benzene

- Conditions: Reflux for 11 hours with continuous stirring

- Work-up: Filtration while hot, solvent evaporation, washing with water/ethanol (5:1), crystallization from acetone

- Yield: 81%

- Physical properties: Pale yellow powder, melting point 170–172 °C

- Spectroscopic data: IR peaks indicative of aromatic CH, aliphatic CH, C≡N, and C=N groups confirm structure

- Reference: This step introduces the morpholin-4-yl substituent at the 6-position of the pyrimidine ring, yielding the target compound.

Alternative Synthetic Routes and Catalytic Methods

From Cyanoamide and Malononitrile Derivatives

Multicomponent Reactions Using Ethyl Cyanoacetate

Hydrazine Hydrate Treatment

- Hydrazine hydrate treatment of methylthio-substituted pyrimidine derivatives under reflux removes methyl mercaptan, facilitating further functionalization such as hydrazine or other nucleophilic substitutions.

Process Optimization and Continuous Synthesis

- Continuous flow processes have been developed for related 2-amino-4-hydroxy pyrimidines using diketene and guanidine derivatives with acid catalysts (sulfuric acid, oleum) at controlled temperatures below 30 °C, followed by neutralization and solvent extraction steps. These processes achieve approximately 80% yield with good purity and can be adapted for scale-up.

Summary Table of Key Preparation Steps

Research Findings and Notes

The substitution of morpholine at the 6-position is effectively achieved by nucleophilic aromatic substitution of the 4-chloro intermediate with morpholine under reflux in dry benzene, yielding the target compound with high purity and good yield (81%).

Microwave-assisted synthesis offers rapid and high-yielding routes for pyrimidine-5-carbonitrile derivatives, which may be adapted for morpholine-substituted analogs.

Continuous flow methods provide scalable and efficient production routes for 2-amino-4-hydroxy pyrimidines, potentially applicable to morpholine derivatives with appropriate modifications.

Spectroscopic characterization (IR, melting point) confirms the successful synthesis and purity of the target compound, with characteristic nitrile (C≡N) and pyrimidine ring absorptions.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-HYDROXY-6-(MORPHOLIN-4-YL)PYRIMIDINE-5-CARBONITRILE can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-amino-4-hydroxy-6-(morpholin-4-yl)pyrimidine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, studies have shown that these compounds can act as inhibitors of certain kinases, which play a crucial role in cancer signaling pathways.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Antiviral Properties

The compound has also been investigated for its antiviral properties, particularly against viral infections such as HIV and hepatitis C. Its mechanism involves the inhibition of viral replication by interfering with viral polymerases.

Case Study : Research conducted by the American Society for Microbiology found that specific derivatives showed potent activity against the hepatitis C virus (HCV), suggesting potential therapeutic applications in treating viral infections.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of pyrimidine derivatives, including 2-amino-4-hydroxy-6-(morpholin-4-yl)pyrimidine. These compounds may protect neuronal cells from oxidative stress and apoptosis.

Case Study : A publication in Neuroscience Letters reported that treatment with this compound reduced neuronal cell death in models of neurodegenerative diseases, indicating its potential use in therapies for conditions like Alzheimer’s disease.

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation, which is linked to various chronic diseases. By modulating inflammatory pathways, it may provide therapeutic benefits in conditions such as arthritis and cardiovascular diseases.

Case Study : In a study published in Inflammation Research, researchers found that this compound significantly decreased levels of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-AMINO-4-HYDROXY-6-(MORPHOLIN-4-YL)PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the desired biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine Carbonitrile Derivatives

Key Observations :

- The morpholine group in the target compound provides distinct polarity compared to sulfur-based (e.g., thienyl, methylthio) or alkyl substituents in analogues .

Physicochemical Properties

- Solubility : The hydroxy and morpholine groups in the target compound enhance water solubility compared to sulfur-containing analogues (e.g., methylthio in ), which are more lipophilic.

- Molecular Weight : The target (236.23 g/mol) is intermediate in size, smaller than naphthyridine derivatives (~300–400 g/mol) but larger than simpler pyrimidines like .

- logP : Estimated to be lower than compounds with thienyl or methylthio groups due to polar substituents, suggesting improved bioavailability.

Patent Landscape

- Morpholine in Drug Design : Patents (e.g., ) emphasize morpholine’s role in improving pharmacokinetics. The target compound’s structure aligns with trends in developing soluble, bioavailable heterocycles.

Biological Activity

2-Amino-4-hydroxy-6-(morpholin-4-yl)pyrimidine-5-carbonitrile, a pyrimidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to various bioactive molecules and has been evaluated for its pharmacological properties, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The chemical formula for this compound is CHNO, with a molecular weight of approximately 232.25 g/mol. Its structure includes a pyrimidine ring substituted with an amino group, a hydroxyl group, and a morpholine moiety, which contributes to its solubility and interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to 2-amino-4-hydroxy-6-(morpholin-4-yl)pyrimidine have shown effectiveness against various cancer cell lines.

-

Mechanism of Action : These compounds often act as inhibitors of key enzymes involved in cancer cell proliferation, such as:

- VEGFR-2 : Inhibition leads to reduced angiogenesis.

- Aurora Kinases : Disruption of mitosis and cell division.

- Janus Kinases (JAK1 and JAK2) : Inhibition affects signaling pathways involved in cell growth and survival.

- In Vitro Studies : A study evaluating similar pyrimidine derivatives reported cytotoxic activity against lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (HT29) cell lines, indicating that these compounds can induce apoptosis through caspase activation pathways .

Antiviral and Antimicrobial Activities

Besides anticancer effects, 2-amino-4-hydroxy-6-(morpholin-4-yl)pyrimidine derivatives have been investigated for their antiviral and antimicrobial properties:

- Antiviral Properties : Certain derivatives have shown efficacy against viral infections by inhibiting viral replication mechanisms.

- Antimicrobial Activity : Research has indicated that pyrimidine derivatives can exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. For example:

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Cancer Cell Lines : A specific derivative was tested against multiple cancer cell lines, revealing a dose-dependent response in inhibiting cell viability. The results suggested that modifications in the substituents on the pyrimidine ring could enhance anticancer activity.

- Antimicrobial Testing : Another study assessed the antibacterial effects of similar compounds against Staphylococcus aureus and Escherichia coli, demonstrating promising results with MIC values indicating effective inhibition .

Data Summary

Q & A

Q. Advanced

- Scaffold modification : Replace morpholine with other heterocycles (e.g., piperazine) and assess activity changes, as seen in kinase inhibitors like Apitolisib .

- Functional group tuning : Introduce substituents at C-4 (hydroxy) or C-5 (cyano) to modulate electronic properties and hydrogen-bonding capacity.

- In silico docking : Use molecular dynamics simulations to predict binding affinities with target proteins (e.g., kinases), guided by analogs in patent literature .

What strategies optimize reaction yields for derivatives of this compound?

Q. Advanced

- Microwave-assisted synthesis : Reduce reaction time and improve purity for cyclization steps.

- Catalytic systems : Test Lewis acids (e.g., ZnCl₂) to accelerate enamine formation in chalcone intermediates .

- DoE (Design of Experiments) : Systematically vary solvent polarity, temperature, and base strength to identify optimal conditions .

How can researchers address solubility issues during in vitro assays?

Q. Advanced

- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) or cyclodextrin-based formulations.

- Prodrug strategies : Modify the hydroxy or amino groups with ester/protecting groups to enhance lipophilicity, then hydrolyze in situ .

- pH adjustment : Exploit the compound’s weakly acidic hydroxy group (pKa ~8–10) by buffering assays near physiological pH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.